Tributyl(3-methylphenyl)stannane
Description
Tributyl(3-methylphenyl)stannane is an organotin compound characterized by a tin atom bound to three butyl groups and a 3-methylphenyl aromatic ring. Organotin compounds like this are pivotal in cross-coupling reactions (e.g., Stille couplings) due to their ability to transfer aryl groups to transition metal catalysts, enabling the synthesis of complex organic molecules .
Properties
CAS No. |
68971-88-0 |
|---|---|
Molecular Formula |
C19H34Sn |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
tributyl-(3-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
InChI Key |
JMFLWHWNLBJHJF-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Tributyl(3-methylphenyl)stannane and related compounds:
Key Observations :
- Substituent Effects : The 3-methyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring compared to the electron-withdrawing trifluoromethyl group in Tributyl[3-(trifluoromethyl)phenyl]stannane. This difference significantly impacts reactivity in cross-coupling reactions .
- Tin Alkyl Groups : Tributyltin analogs exhibit greater steric bulk and higher hydrophobicity compared to trimethyltin derivatives, influencing solubility and reaction kinetics .
Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups : Studies on Tributyl[3-(trifluoromethyl)phenyl]stannane demonstrate faster coupling rates in electron-deficient systems, whereas this compound may favor reactions requiring electron-rich intermediates .
- Industrial Use : Thermo Scientific markets Tributyl[3-(trifluoromethyl)phenyl]stannane for pharmaceutical and materials science applications, highlighting demand for specialized stannanes .
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